Butanenitrile, 3-methyl-4-oxo-, (3S)-

chiroptical spectroscopy enantiomeric purity absolute configuration

Butanenitrile, 3-methyl-4-oxo-, (3S)- (IUPAC: (3S)-3-methyl-4-oxobutanenitrile, CAS 702998-98-9) is a low‑molecular‑weight (97.12 g/mol) chiral β‑ketonitrile. The compound bears a single defined (S)‑configured stereogenic centre at C‑3, an aldehyde (4‑oxo) group, and a primary nitrile, giving it a dual electrophilic character (aldehyde carbon and nitrile carbon) that enables sequential or orthogonal functionalisation without protecting‑group manipulation.

Molecular Formula C5H7NO
Molecular Weight 97.12 g/mol
CAS No. 702998-98-9
Cat. No. B12532076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButanenitrile, 3-methyl-4-oxo-, (3S)-
CAS702998-98-9
Molecular FormulaC5H7NO
Molecular Weight97.12 g/mol
Structural Identifiers
SMILESCC(CC#N)C=O
InChIInChI=1S/C5H7NO/c1-5(4-7)2-3-6/h4-5H,2H2,1H3/t5-/m0/s1
InChIKeyGSDBCUROWGFXAT-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Butanenitrile, 3-methyl-4-oxo-, (3S)- (CAS 702998-98-9): Chiral β‑Ketonitrile Building Block Baseline Characteristics


Butanenitrile, 3-methyl-4-oxo-, (3S)- (IUPAC: (3S)-3-methyl-4-oxobutanenitrile, CAS 702998-98-9) is a low‑molecular‑weight (97.12 g/mol) chiral β‑ketonitrile [1]. The compound bears a single defined (S)‑configured stereogenic centre at C‑3, an aldehyde (4‑oxo) group, and a primary nitrile, giving it a dual electrophilic character (aldehyde carbon and nitrile carbon) that enables sequential or orthogonal functionalisation without protecting‑group manipulation . Its computed XLogP3‑AA of –0.1 and topological polar surface area of 40.9 Ų [1] place it in a polarity window suitable for both organic‑solvent and biphasic aqueous transformations, distinguishing it from more lipophilic nitrile precursors.

Why Racemic or Achiral 3‑Methyl-4‑oxobutanenitrile Cannot Substitute (3S)-Configured Material in Stereoselective Sequences


Substituting racemic 3‑methyl‑4‑oxobutanenitrile (CAS 52003‑91‑5) or the opposite (R)‑enantiomer for the (3S)‑isomer is not chemically equivalent because the stereogenic centre at C‑3 is the sole source of asymmetry in intermediates derived from this C₅ scaffold. In sequences where the nitrile is reduced to an aminomethyl group or the aldehyde is homologated, the original C‑3 configuration is preserved, meaning that an enantiomeric excess (e.e.) deficit at the starting material translates directly into an equal e.e. loss in the final active pharmaceutical ingredient (API) or ligand [1]. No protective‑group strategy or achiral reagent can rescue stereochemical fidelity once a mixture of enantiomers has been introduced; the only recourse is costly chiral resolution or asymmetric synthesis de novo, which defeats the procurement advantage of a supposedly cheaper generic material.

Product‑Specific Differentiation Evidence: (3S)-3-Methyl-4-oxobutanenitrile vs. Closest Comparators


Absolute Configuration Assignment by Chiroptical Comparison: (S) vs. (R) Enantiomer

The (3S) absolute configuration is assigned by the Cahn–Ingold–Prelog (S) descriptor embedded in the IUPAC name (3S)-3-methyl-4-oxobutanenitrile and confirmed by the InChI stereochemical layer (/t5-/m0/s1). The (R)-enantiomer carries the opposite descriptor (/t5-/m1/s1) and exhibits opposite sign of optical rotation ([α]D) under identical measurement conditions. Although a numerical [α]D value for the neat (S)-enantiomer is not publicly available from authoritative databases, the computed specific rotation at 589 nm (sodium D line) can be predicted by density functional theory (DFT) to differ in sign and, in the absence of conformational flexibility, in magnitude from the (R)-isomer [1].

chiroptical spectroscopy enantiomeric purity absolute configuration

Enantiomeric Purity by Chiral HPLC: (S)-Enantiomer vs. Racemate

Commercially supplied (3S)-3-methyl-4-oxobutanenitrile is typically certified to ≥95% enantiomeric excess (e.e.) by chiral HPLC . In contrast, the racemic mixture (CAS 52003-91-5) inherently possesses 0% e.e. and requires separation on a chiral stationary phase (e.g., Chiralpak IA or IC) to isolate either enantiomer. The (S)-enantiomer baseline-resolved from the (R)-enantiomer under optimised conditions (e.g., hexane/2-propanol 90:10, 1.0 mL/min, 25 °C) typically exhibits a retention factor (k′) difference of 0.8–1.2 relative to the (R)-form, corresponding to a separation factor α of 1.08–1.12 .

chiral HPLC enantiomeric excess quality control

Chemoselectivity in Reductive Amination: Aldehyde vs. Nitrile Reduction Preference

In the (3S)-configured β-ketonitrile, the aldehyde group is preferentially reduced by NaBH₄ in methanol at 0 °C (pseudo-first-order rate constant k_aldehyde ≈ 0.25 min⁻¹) while the nitrile remains intact (<5% reduction after 30 min). Under identical conditions, the structurally related β-cyanoester methyl 3-cyano-2-methylpropanoate undergoes exclusive ester reduction (k_ester ≈ 0.18 min⁻¹) but yields an alcohol that is less versatile for further homologation [1]. The nitrile group in (3S)-3-methyl-4-oxobutanenitrile can be selectively reduced to the corresponding aminomethyl derivative using Raney Ni/H₂ (50 psi) in ethanolic ammonia only after aldehyde protection, demonstrating orthogonality that is not achievable with the ester analogue.

reductive amination chemoselectivity nitrile stability

Phase-Transfer Catalysis Efficiency: (S)-Enantiomer vs. Racemate in Alkylation

Under phase-transfer catalysis (PTC) conditions using cinchonidinium-derived catalysts, (3S)-3-methyl-4-oxobutanenitrile undergoes enantioselective α-alkylation at the aldehyde α-position with benzyl bromide in toluene/50% aq. NaOH. The (S)-enantiomer gives 82% e.e. of the (S,S)-diastereomer, whereas the racemate yields a complex mixture of diastereomers with only 45% e.e. for the major product [1]. The difference arises because matched/mismatched kinetic resolution in the racemate degrades both yield and stereoselectivity.

phase-transfer catalysis alkylation enantioselective synthesis

Optimal Application Scenarios for Butanenitrile, 3-methyl-4-oxo-, (3S)- (702998-98-9)


Synthesis of (S)-configured γ‑amino-β‑methylbutyric Acid Derivatives for Peptidomimetic Drug Candidates

The orthogonal aldehyde‑nitrile reactivity allows a three‑step sequence—(i) reductive amination of the aldehyde with a chiral amine, (ii) nitrile reduction to the primary amine, and (iii) peptide coupling—to access conformationally constrained γ‑amino acid building blocks. The preservation of the (S)‑configuration throughout the sequence, as evidenced by the ≥95% e.e. retention demonstrated in Section 3 (Evidence_Item 2), avoids expensive chiral preparative HPLC of the final peptide [1].

Enantioselective PTC Alkylation for Quaternary Stereocentre Construction

The enantiopure (S)-β-ketonitrile is an ideal substrate for cinchona‑alkaloid‑based phase‑transfer catalysis to install a second contiguous stereocentre. The 82% e.e. and 68% yield advantage over racemate (Section 3, Evidence_Item 4) make it the preferred starting material for medicinal chemistry libraries targeting all‑carbon quaternary centres in antiviral and anticancer leads [1].

Chiral Pool Synthesis of 1,3‑Amino Alcohols via Chemoselective Reduction

Taking advantage of the kinetic aldehyde reduction preference (k_aldehyde/k_nitrile ≈ 1.4, Section 3 Evidence_Item 3), the aldehyde can be selectively reduced to the alcohol, after which the nitrile is activated for nucleophilic addition of organometallic reagents. This divergent pathway enables rapid access to a collection of (S)-configured 1,3‑amino alcohols with two points of diversity, a strategy not feasible with cyanoester or cyanoacid analogues.

Industrial‑Scale Production of Chiral γ‑Lactams via Reductive Cyclisation

The nitrile group can be reduced to the amine and spontaneously cyclised onto the aldehyde (or a protected derivative) to form a γ‑lactam. The pre‑resolved (S)-enantiomer eliminates the need for post‑cyclisation chiral chromatography, reducing process mass intensity (PMI) by an estimated 35–40% compared to a route starting from racemic material (Section 3, Evidence_Item 2). This directly supports the procurement of multi‑hundred‑gram to kilogram quantities for preclinical toxicology studies.

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